Benzylsulfonyl Group as a P4 Moiety Confers Nanomolar Potency Against Factor Xa
The N-terminal benzylsulfonyl group in the inhibitor benzylsulfonyl-DSer(tBu)-Gly-4-amidinobenzylamide (compound 3) is essential for high-affinity binding to human factor Xa (fXa). This compound, which incorporates the core benzylsulfonyl-glycine motif, exhibits a Ki of 14 nM against fXa [1]. While this study does not directly compare compound 3 to an analog with a non-benzyl P4 group, the structural data indicate that the benzyl group occupies the enzyme's S4 pocket, a key interaction that drives potency [2]. This is a class-level inference from the fXa inhibitor series.
| Evidence Dimension | Inhibition Constant (Ki) for Human Factor Xa |
|---|---|
| Target Compound Data | 14 nM (Compound 3: benzylsulfonyl-DSer(tBu)-Gly-4-amidinobenzylamide) |
| Comparator Or Baseline | None reported in direct comparison; inferred from structure-activity relationships of fXa inhibitors. |
| Quantified Difference | N/A - Class-level inference based on structural necessity of benzyl group for S4 pocket binding. |
| Conditions | In vitro enzyme inhibition assay using purified human factor Xa. |
Why This Matters
This demonstrates that the benzylsulfonyl-glycine scaffold is a critical starting point for achieving the nanomolar potency required for anticoagulant drug discovery.
- [1] Schweinitz, A., et al. (2006). New Substrate Analogue Inhibitors of Factor Xa Containing 4-Amidinobenzylamide as P1 Residue: Part 1. Medicinal Chemistry, 2(4), 349-361. View Source
- [2] RCSB PDB. (2016). 5K0H: Human factor Xa in complex with synthetic inhibitor benzylsulfonyl-dSer(Benzyl)-Gly-4-amidinobenzylamide. View Source
